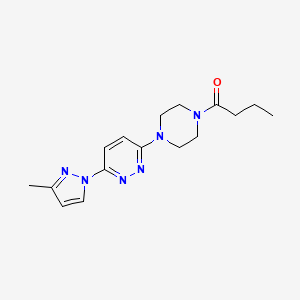

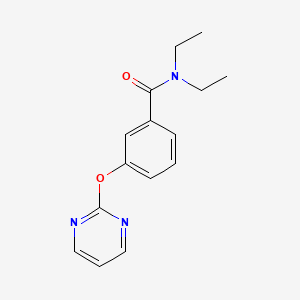

N,N-diethyl-3-(2-pyrimidinyloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-3-(2-pyrimidinyloxy)benzamide is a compound of interest in various fields of chemistry and pharmacology. While specific studies directly addressing this exact compound are limited, insights can be drawn from research on structurally related compounds, such as pyrimidinone derivatives and benzamide analogs, which have been explored for their chemical properties, synthesis methods, and potential applications in medicine and industry.

Synthesis Analysis:

The synthesis of related compounds involves multiple steps, including condensation, hydrolysis, and amination reactions. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar structure, was described through a multi-step process, highlighting the complexity of synthesizing such molecules (Zhou et al., 2008). Another example involves the improved synthesis process of diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate, showcasing specific synthetic routes and reactions (Liu et al., 2015).

Molecular Structure Analysis:

The molecular structure of related compounds has been determined using techniques like X-ray crystallography and NMR spectroscopy. For instance, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was studied, providing insights into the conformation and bonding patterns relevant to similar compounds (Craciun et al., 1999).

Chemical Reactions and Properties:

Chemical reactions involving pyrimidinone and benzamide derivatives vary widely depending on the functional groups present. Reactions can include N-acylation, N-alkylation, and interactions with various reagents to form new bonds or modify existing ones. For instance, N-hydroxyamide-containing heterocycles have shown reactivity towards various substrates under different conditions (Katoh et al., 1996).

Physical Properties Analysis:

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on N,N-diethyl-3-(2-pyrimidinyloxy)benzamide may not be available, research on similar compounds provides a basis for comparison. The aqueous solubilities of N-(diethylaminothiocarbonyl)benzimido derivatives, for example, offer insights into solubility trends and factors influencing them (Schröder et al., 2016).

Chemical Properties Analysis:

Chemical properties, including reactivity, stability, and interaction with biological systems, are influenced by the molecular structure. Studies on benzamide and pyrimidinone derivatives, such as their antibacterial activity and interaction with biological targets, can shed light on the chemical properties of N,N-diethyl-3-(2-pyrimidinyloxy)benzamide. For example, synthesis and antibacterial activity of N-(3-hydroxy-2-pyridyl) benzamides provide information on the biological activity of related compounds (Mobinikhaledi et al., 2006).

Applications De Recherche Scientifique

Histone Deacetylase Inhibition for Cancer Therapy

One area of research involves the development of small molecule inhibitors targeting histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. Compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been identified as potent, orally bioavailable HDAC inhibitors with significant antitumor activity in vivo, highlighting the potential for such compounds in cancer therapy (Zhou et al., 2008).

Potassium Channel Modulation for Epilepsy and Pain Management

Research into N-pyridyl and pyrimidine benzamides has led to the discovery of compounds capable of opening KCNQ2/Q3 potassium channels, which are implicated in the regulation of neuronal excitability. These compounds have shown activity in animal models of epilepsy and pain, demonstrating their potential therapeutic value in these areas (Amato et al., 2011).

Photophysical Properties for Material Science

The synthesis and study of benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, including those with N,N-diethylamino groups, have provided insights into their photophysical properties. These compounds exhibit unique absorption-emission characteristics and thermal stability, making them interesting for various applications in material science and fluorescence-based technologies (Padalkar et al., 2011).

Chemical Transformations and Predictive Studies

Studies utilizing tandem mass spectrometry have explored the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, providing valuable insights into the reactivity and potential chemical behavior of these compounds in various conditions, which could be relevant for designing new chemical entities with desired properties (Wang et al., 2006).

Antimicrobial and Antitubercular Agents

Research into benzamide derivatives has also explored their potential as antimicrobial and antitubercular agents. For example, novel derivatives have been synthesized and evaluated for their in vitro antibacterial activities against various bacterial strains, showing promising results that contribute to the development of new therapeutic agents in this domain (Padalkar et al., 2016).

Propriétés

IUPAC Name |

N,N-diethyl-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-3-18(4-2)14(19)12-7-5-8-13(11-12)20-15-16-9-6-10-17-15/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLCWNOTBPRVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3-(2-pyrimidinyloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)

![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)

![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)

![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)